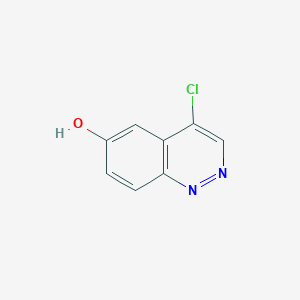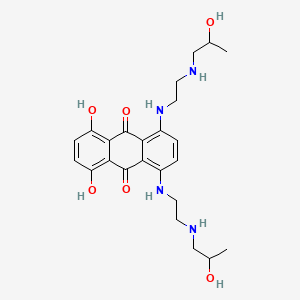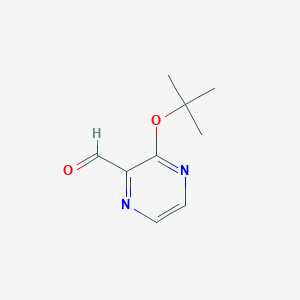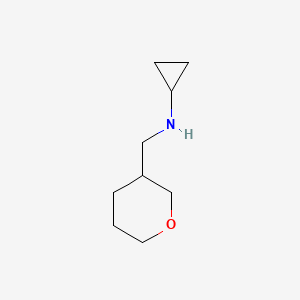
3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile
Vue d'ensemble
Description
3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile is a heterocyclic compound that features a unique structure combining a dioxolane ring and an indene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile typically involves multicomponent reactions. One efficient method involves the reaction of ninhydrin, malononitrile, and various diamines in a water medium under catalyst-free conditions. This approach is environmentally friendly and yields high purity products with minimal waste .
Industrial Production Methods: Industrial production of this compound can leverage the same multicomponent reaction strategy, scaled up to meet production demands. The use of green chemistry principles, such as water as a solvent and catalyst-free conditions, ensures that the process is both sustainable and economically viable .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane oxides, while substitution reactions can produce a range of substituted indene derivatives .
Applications De Recherche Scientifique
3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Mécanisme D'action
The mechanism by which 3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
- 1,3-dioxo-2-indanilidene-heterocyclic scaffolds
- Indenoquinoxaline derivatives
- Imidazolidin-2-ylidene-indenedione
Uniqueness: 3-(1,3-Dioxolan-2-ylidene)-3H-indene-1-carbonitrile stands out due to its combination of a dioxolane ring and an indene moiety, which imparts unique chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and materials .
Propriétés
Numéro CAS |
474024-38-9 |
|---|---|
Formule moléculaire |
C13H9NO2 |
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
3-(1,3-dioxolan-2-ylidene)indene-1-carbonitrile |
InChI |
InChI=1S/C13H9NO2/c14-8-9-7-12(13-15-5-6-16-13)11-4-2-1-3-10(9)11/h1-4,7H,5-6H2 |
Clé InChI |
LOFHCHIYFDFUNK-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=C2C=C(C3=CC=CC=C32)C#N)O1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl [4-methyl-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B8742643.png)









![1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride](/img/structure/B8742723.png)

